molecular formula C9H9F3N2OS B2402626 N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide CAS No. 2361639-21-4

N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide

Cat. No.: B2402626
CAS No.: 2361639-21-4
M. Wt: 250.24
InChI Key: WMZITHBZYVWLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide is a synthetic organic compound that features a trifluoroethyl group attached to a thiazole ring. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoroethyl-substituted thiazoles and related fluorinated derivatives. Examples include:

Uniqueness

N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide is unique due to its specific combination of a trifluoroethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c1-2-7(15)13-4-8-14-6(5-16-8)3-9(10,11)12/h2,5H,1,3-4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZITHBZYVWLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CS1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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